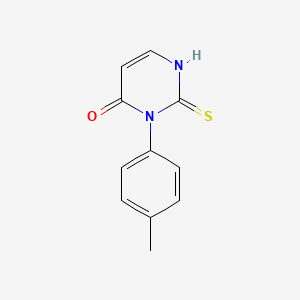
3-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thioxo group and a p-tolyl group attached to a dihydropyrimidinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of p-tolylisothiocyanate with appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学研究应用
2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.
相似化合物的比较
Similar Compounds
- 4-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-thiazol-5-yl-acetic acid ethyl ester
- 2-Alkylthio-substituted 4-oxo-3-(p-tolyl)-3,4,5,6-hexahydrobenzoquinazoline
Uniqueness
2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
生物活性
3-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, also known as 6-(4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of aldehydes, thiourea, and β-ketoesters under acidic or basic conditions. Common solvents used include ethanol and methanol. The reaction yields can be optimized through various parameters such as temperature and pressure.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thioxopyrimidines possess antibacterial effects against strains like Escherichia coli and Staphylococcus aureus .
Anticancer Activity
In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation. For example, it has been reported to exhibit cytotoxic effects on various cancer cell lines without significant toxicity to normal cells. This selective activity suggests a potential role in cancer therapy .
The biological activities are believed to stem from the compound's ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or receptor functions, leading to altered physiological responses. Notably, the inhibition of tyrosinase has been highlighted as a key mechanism for its anti-melanogenic effects .
Case Studies
Research Findings
- Antioxidant Properties : Compounds related to this compound have shown strong antioxidant activities in various assays, indicating their potential use in combating oxidative stress-related diseases .
- Cytotoxicity Studies : In studies involving B16F10 murine melanoma cells, several analogs demonstrated low cytotoxicity at concentrations below 20 µM over 48 hours, suggesting a favorable safety profile for further therapeutic development .
- Mechanistic Insights : The compound's ability to bind at the active site of tyrosinase was confirmed through kinetic studies using Lineweaver–Burk plots, emphasizing its potential as a therapeutic agent for skin disorders related to pigmentation .
属性
CAS 编号 |
104369-37-1 |
|---|---|
分子式 |
C11H10N2OS |
分子量 |
218.28 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10N2OS/c1-8-2-4-9(5-3-8)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15) |
InChI 键 |
CWGDZIIHXLGDFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C=CNC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















